molecular formula C10H19F3N2 B13949591 N-((1-(trifluoromethyl)piperidin-4-yl)methyl)propan-2-amine

N-((1-(trifluoromethyl)piperidin-4-yl)methyl)propan-2-amine

Cat. No.: B13949591
M. Wt: 224.27 g/mol
InChI Key: VQYAWVYSHIVHEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((1-(trifluoromethyl)piperidin-4-yl)methyl)propan-2-amine is a chemical compound that features a piperidine ring substituted with a trifluoromethyl group and a propan-2-amine moiety. Piperidine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry .

Preparation Methods

The synthesis of N-((1-(trifluoromethyl)piperidin-4-yl)methyl)propan-2-amine typically involves the following steps:

Chemical Reactions Analysis

N-((1-(trifluoromethyl)piperidin-4-yl)methyl)propan-2-amine undergoes various chemical reactions, including:

Scientific Research Applications

N-((1-(trifluoromethyl)piperidin-4-yl)methyl)propan-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((1-(trifluoromethyl)piperidin-4-yl)methyl)propan-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins more effectively. The piperidine ring can interact with various receptors and enzymes, modulating their activity and leading to the compound’s biological effects .

Comparison with Similar Compounds

N-((1-(trifluoromethyl)piperidin-4-yl)methyl)propan-2-amine can be compared with other piperidine derivatives such as:

This compound stands out due to its unique combination of a trifluoromethyl group and a propan-2-amine moiety, which imparts specific chemical and biological characteristics.

Properties

Molecular Formula

C10H19F3N2

Molecular Weight

224.27 g/mol

IUPAC Name

N-[[1-(trifluoromethyl)piperidin-4-yl]methyl]propan-2-amine

InChI

InChI=1S/C10H19F3N2/c1-8(2)14-7-9-3-5-15(6-4-9)10(11,12)13/h8-9,14H,3-7H2,1-2H3

InChI Key

VQYAWVYSHIVHEV-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC1CCN(CC1)C(F)(F)F

Origin of Product

United States

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